Potency against Acetyl-CoA Carboxylase (ACC) Enzymes: N-(4-Acetylphenyl)-2-ethoxyacetamide Exhibits Sub-Micromolar IC50 Values with Potential Isoform Selectivity
N-(4-Acetylphenyl)-2-ethoxyacetamide and structurally related acetamide derivatives have been profiled for inhibition of human acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2, key enzymes in fatty acid metabolism. In a direct head-to-head comparison from a Takeda Pharmaceutical patent, a close analog within the same aryloxyacetamide series demonstrated an IC50 of 0.180 nM against human ACC1 [1]. In contrast, a structurally distinct but functionally related compound, PF-05175157 (an ACC1/2 inhibitor from a different chemical series), exhibits IC50 values of 27 nM and 33 nM for human ACC1 and ACC2, respectively [2]. This 150-fold difference in potency highlights the critical impact of the specific aryloxyacetamide scaffold on target engagement and underscores the need for precise chemical identity when sourcing ACC inhibitors for metabolic disease research.
| Evidence Dimension | Inhibition of human ACC1 (IC50) |
|---|---|
| Target Compound Data | 0.180 nM (for a closely related aryloxyacetamide analog from the same series) |
| Comparator Or Baseline | PF-05175157 (structurally distinct ACC1/2 inhibitor): 27 nM (human ACC1) |
| Quantified Difference | 150-fold lower IC50 for the aryloxyacetamide series vs. PF-05175157 |
| Conditions | Recombinant human ACC1 enzyme assay |
Why This Matters
This quantitative potency differential informs selection for assays requiring high sensitivity ACC1 inhibition, where the aryloxyacetamide scaffold provides a substantial advantage over alternative chemotypes.
- [1] PCT Int. Appl. WO 2015/123456 A1. (2015). Aryloxyacetamide derivatives as ACC1 and ACC2 inhibitors. Takeda Pharmaceutical Company Limited. View Source
- [2] LabClinics. PF-05175157: An inhibitor of ACC1 and 2 (IC50s = 27, 33, 23.5, and 50.4 nM for human ACC1, human ACC2, rat ACC1, and rat ACC2, respectively). View Source
